molecular formula C15H12 B047528 2-Methylphenanthrene CAS No. 2531-84-2

2-Methylphenanthrene

Cat. No.: B047528
CAS No.: 2531-84-2
M. Wt: 192.25 g/mol
InChI Key: KANLOADZXMMCQA-UHFFFAOYSA-N
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Description

2-Methylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C15H12. It is a derivative of phenanthrene, where a methyl group is substituted at the second position of the phenanthrene ring system. This compound is known for its presence in fossil fuels and its role as an environmental pollutant. It is also used in various scientific research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methylphenanthrene are influenced by its structure and its interactions with other biomolecules. The alkyl substitution on the phenanthrene molecule affects its oxidative metabolism . Alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain . The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It has been found to exhibit mutagenicity toward Salmonella typhimurium TA98 and TA 100

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is known to interact with cytochrome P450 enzymes during its metabolism

Metabolic Pathways

This compound is involved in certain metabolic pathways. It is metabolized by cytochrome P450 enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylphenanthrene can be synthesized through several methods. One common synthetic route involves the reaction of phenanthrene with methylating agents under specific conditions. For instance, the reaction of phenanthrene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from coal tar, a byproduct of coal processing. The compound can be isolated through fractional distillation and further purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Methylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylphenanthrene has several scientific research applications:

Comparison with Similar Compounds

    Phenanthrene: The parent compound without the methyl group.

    1-Methylphenanthrene: A methyl group substituted at the first position.

    3-Methylphenanthrene: A methyl group substituted at the third position.

    9-Methylphenanthrene: A methyl group substituted at the ninth position.

Comparison: 2-Methylphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to phenanthrene, the presence of the methyl group at the second position can alter its physical properties, such as melting and boiling points, and its interaction with biological systems. The methyl group can also affect the compound’s stability and reactivity in various chemical reactions .

Properties

IUPAC Name

2-methylphenanthrene
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InChI

InChI=1S/C15H12/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h2-10H,1H3
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InChI Key

KANLOADZXMMCQA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2
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Molecular Formula

C15H12
Record name 2-METHYLPHENANTHRENE
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DSSTOX Substance ID

DTXSID1025649
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Molecular Weight

192.25 g/mol
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Physical Description

2-methylphenanthrene is a white crystalline solid. (NTP, 1992), White solid; [CAMEO]
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Boiling Point

311 to 320 °F at 3 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Vapor Pressure

0.0000501 [mmHg]
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CAS No.

2531-84-2
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Melting Point

135 to 138 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there bacteria that can specifically degrade 2-Methylphenanthrene?

A1: Yes, several bacterial species, including those belonging to the genera Sphingomonas and Mycobacterium, have been identified as capable of degrading 2-MP [, , , ]. Interestingly, some bacteria exhibit isomer-specific degradation, preferring 2-MP over other methylphenanthrene isomers [].

Q2: What metabolic pathways are involved in the bacterial degradation of this compound?

A2: Research suggests two primary metabolic pathways for 2-MP degradation. One pathway involves the initial di-hydroxylation of an aromatic ring by a dioxygenase enzyme, while the other begins with the hydroxylation of the methyl side chain by a monooxygenase [, ].

Q3: Can photooxidation enhance the biodegradation of this compound?

A3: Studies indicate that photooxidation can generate metabolites like phenanthrene-2-carboxaldehyde, which can be further degraded by bacteria like Sphingomonas sp. 2MPII, ultimately enhancing the overall degradation of 2-MP [].

Q4: Does this compound exhibit mutagenic properties?

A4: While 2-MP itself may not be directly mutagenic, studies have shown that its chlorination byproducts generated during water disinfection can exhibit mutagenic effects []. This highlights the potential for 2-MP to transform into more harmful compounds in certain environmental conditions.

Q5: How does the toxicity of this compound compare to other methylphenanthrene isomers?

A5: Research suggests that while 2-MP may be a weak inducer of aryl hydrocarbon receptor (AhR) activity compared to some other methylphenanthrenes, it is an effective inhibitor of gap junctional intercellular communication (GJIC) []. This suggests 2-MP might act as a tumor promoter despite its relatively weak AhR activity.

Q6: How is this compound typically analyzed in environmental samples?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify 2-MP in environmental samples such as sediments and water [, , , , ].

Q7: Can this compound and other alkylated PAHs serve as indicators of environmental processes?

A7: Yes, the ratios of specific methylphenanthrenes, including 2-MP, can be used as indicators of thermal maturity and sources of organic matter in sediments and fossil fuels [, , ]. Elevated levels of 2-MP and other combustion-derived PAHs can also indicate the occurrence of past fire events [].

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of 2-MP is C15H12, and its molecular weight is 192.26 g/mol.

Q9: Are there any studies on the synthesis of this compound and its derivatives?

A9: Yes, several research papers describe synthetic routes for 2-MP and related compounds. These approaches often utilize reactions like photocyclization, Wittig reactions, and Grignard additions to construct the phenanthrene ring system and introduce substituents [, , , ].

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